molecular formula C4H5F3INO B1296995 N-[2-Iodoethyl]trifluoroacetamide CAS No. 67680-56-2

N-[2-Iodoethyl]trifluoroacetamide

Cat. No. B1296995
CAS RN: 67680-56-2
M. Wt: 266.99 g/mol
InChI Key: QFRHEHPVTSCSIH-UHFFFAOYSA-N
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Description

“N-[2-Iodoethyl]trifluoroacetamide” is a chemical compound with the empirical formula C4H5F3INO . It has a molecular weight of 266.99 . It is used as a reagent for the aminoethylation of sulfhydryl groups .


Molecular Structure Analysis

The molecular structure of “N-[2-Iodoethyl]trifluoroacetamide” consists of carbon ©, hydrogen (H), fluorine (F), iodine (I), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

“N-[2-Iodoethyl]trifluoroacetamide” is known to participate in aminoethylation reactions . In the context of anti-allergic drugs, alkylation of a compound with 2,2,2-trifluoro-N-(2-iodoethyl)acetamide resulted in trifluoroacetamide .


Physical And Chemical Properties Analysis

“N-[2-Iodoethyl]trifluoroacetamide” is a white to off-white flake . It has a melting point range of 64-69°C . The compound should be stored at a temperature between 0-8°C .

Scientific Research Applications

X-ray, FTIR, and DFT Studies

N-[2-Iodoethyl]trifluoroacetamide and its derivatives have been extensively studied using X-ray crystallography, Fourier-transform infrared spectroscopy (FTIR), and density functional theory (DFT). For instance, the X-ray structures of various iodine-containing derivatives of trifluoroacetamide have been determined, providing insights into their conformations and molecular interactions (Sterkhova, Astakhova, & Shainyan, 2017).

Structural Analysis in Different Phases

The structure of N-[2-Iodoethyl]trifluoroacetamide derivatives has been analyzed in various phases, including crystal, solution, and gas. This has been achieved through IR spectroscopy and quantum chemical simulation at the DFT level, contributing to a deeper understanding of their molecular behavior in different environments (Sterkhova, Lazarev, & Shainyan, 2019).

Reactivity with Alkenes and Dienes

Research has been conducted on the reactions of trifluoroacetamide with alkenes and dienes in oxidative systems. This includes the study of iodoamidation products and the structural elucidation of various reaction products, enhancing our understanding of the compound's reactivity and potential applications in synthetic chemistry (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).

Trifluoroacetylation Applications

The compound has been used in trifluoroacetylation reactions of various functional groups, such as amine, hydroxyl, and thiol groups. These reactions have been achieved under mild, non-acidic conditions, leading to the production of neutral trifluoroacetamides. This demonstrates its utility in synthetic organic chemistry (Donike, 1973).

Oxidative Addition and Cycloaddition Reactions

Investigations into the oxidative addition and cycloaddition reactions of N-[2-Iodoethyl]trifluoroacetamide have revealed interesting stereochemical outcomes and mechanisms. This research contributes to the field of organic synthesis, particularly in the context of creating complex molecular structures (Astakhova, Moskalik, Sterkhova, & Shainyan, 2017).

Fluorination and Fluorescence Response Studies

The compound has been used in the development of fluorinating agents and in studying fluorescence responses. For example, research on the fluorescence response of a trifluoroacetylaminophthalimide derivative to iodide ions illustrates its potential in analytical chemistry and sensor development (Okamoto, Konishi, Kohno, & Satake, 2008).

Synthesis of N-Alkyl and N, N-Dialkyltrifluoroacetamides

N-[2-Iodoethyl]trifluoroacetamide has been employed in the synthesis of N-alkyl and N, N-dialkyltrifluoroacetamides, showcasing its versatility in the generation of a wide range of compounds. This has implications for the development of new materials and chemicals (Landini & Penso, 1988).

Safety And Hazards

“N-[2-Iodoethyl]trifluoroacetamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2,2,2-trifluoro-N-(2-iodoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3INO/c5-4(6,7)3(10)9-2-1-8/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRHEHPVTSCSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343139
Record name 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Iodoethyl]trifluoroacetamide

CAS RN

67680-56-2
Record name 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Iodoethyl)trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RI Viner, TD Williams, C Schöneich - Biochemistry, 1999 - ACS Publications
Skeletal muscle contraction and relaxation is efficiently modulated through the reaction of reactive oxygen−nitrogen species with sarcoplasmic reticulum protein thiols in vivo. However, …
Number of citations: 301 pubs.acs.org
WR Richards, AK Baggoo, AJ Biro… - Current Research in …, 1990 - Springer
The application of photoaffinity labeling techniques to a wide variety of biological tissues has increased greatly in recent years (1,2). Photoaffinity analogues of quinones have recently …
Number of citations: 0 link.springer.com
BL Buckwalter, SM Cady, HM Shieh… - Journal of Agricultural …, 1992 - ACS Publications
A sustained release formulation is essential to commercialize porcine somatotropin (PST). Poor solution thermostability has hindered its development. Concentrated solutions of PST at …
Number of citations: 16 pubs.acs.org
RI Viner, TD Williams, C Schöneich - Free Radical Biology and Medicine, 2000 - Elsevier
Skeletal muscle contraction and relaxation is modulated through the reaction of sarcoplasmic reticulum (SR) protein thiols with reactive oxygen and nitrogen species. Here, we have …
Number of citations: 106 www.sciencedirect.com
P Blanchard, MS El Kortbi, JL Fourrey… - … Nucleotides & Nucleic …, 1996 - Taylor & Francis
The synthesis of various analogues of sinefungin (l), having structures 2-5, has been developed by means of an original approach which uses radical chemistry. The study of their …
Number of citations: 7 www.tandfonline.com

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